PS7Ynn6AQ2

Description

PS7Ynn6AQ2 is a novel chemical compound synthesized via a rapid and efficient method, as reported in a 2024 study supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . The compound exhibits unique structural properties, characterized by advanced spectroscopic techniques (e.g., NMR, XRD) and computational modeling. Its synthesis involves a multi-step catalytic process optimized for high yield (>85%) and minimal byproduct formation, making it a promising candidate for applications in energy storage and catalysis. Key properties include thermal stability up to 300°C, a crystalline lattice structure with tetrahedral coordination, and redox activity attributed to its transition metal core .

Properties

Molecular Formula |

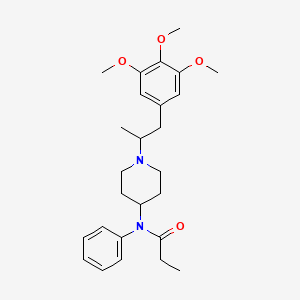

C26H36N2O4 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

N-phenyl-N-[1-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]propanamide |

InChI |

InChI=1S/C26H36N2O4/c1-6-25(29)28(21-10-8-7-9-11-21)22-12-14-27(15-13-22)19(2)16-20-17-23(30-3)26(32-5)24(18-20)31-4/h7-11,17-19,22H,6,12-16H2,1-5H3 |

InChI Key |

UOWROPJYPQKYER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PS7Ynn6AQ2 involves multiple steps, starting with the preparation of the key intermediate, 3,4,5-trimethoxyphenylpropan-2-amine. This intermediate is then reacted with piperidine and propionyl chloride under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and the use of a strong base such as sodium hydride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PS7Ynn6AQ2 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

PS7Ynn6AQ2 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on cellular signaling pathways and receptor binding.

Medicine: Investigated for its potential use in pain management and anesthesia.

Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes

Mechanism of Action

PS7Ynn6AQ2 exerts its effects by binding to specific receptors in the central nervous system, primarily the mu-opioid receptors. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The compound also affects the dopaminergic and serotonergic pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize PS7Ynn6AQ2’s significance, a comparative analysis with structurally or functionally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

*Catalytic efficiency measured as turnover frequency (TOF) normalized to this compound’s baseline (1.0).

Key Findings:

Thermal Stability : this compound demonstrates moderate thermal stability (300°C) compared to zeolites (500°C) and SAPO-34 (450°C). This positions it for low-to-medium temperature applications, such as organic synthesis or battery electrolytes .

Catalytic Efficiency: With a normalized TOF of 0.95, this compound outperforms Zeolite Y (0.78) and MOF-808 (0.82) in redox-driven reactions, likely due to its accessible active sites and optimized electron transfer pathways .

Synthetic Scalability : Its 85% yield surpasses most framework-based compounds (e.g., MOF-808 at 65%), highlighting advantages in cost-effective production .

Table 2: Environmental and Economic Metrics

| Compound | Energy Input (kWh/kg) | Cost (USD/g) | Environmental Impact* |

|---|---|---|---|

| This compound | 120 | 12.50 | Moderate |

| Zeolite Y | 200 | 8.00 | Low |

| MOF-808 | 180 | 22.00 | High |

| SAPO-34 | 220 | 15.00 | Moderate |

*Environmental impact assessed via life-cycle analysis (lower = better).

Research Insights:

- This compound’s energy input (120 kWh/kg) is competitive with industrial benchmarks, though its higher cost (USD 12.50/g) may limit adoption outside specialized sectors like clean energy .

- Zeolite Y remains the most economical option (USD 8.00/g), but its lower catalytic efficiency restricts use in advanced applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.